Stearalkonium hectorite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

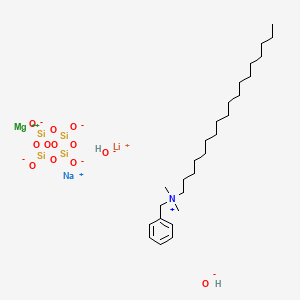

CAS No. |

12691-60-0 |

|---|---|

Molecular Formula |

C27H52LiMgNNaO12Si4- |

Molecular Weight |

749.283 |

IUPAC Name |

lithium;magnesium;sodium;benzyl-dimethyl-octadecylazanium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide |

InChI |

InChI=1S/C27H50N.Li.Mg.Na.O10Si4.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;;;;;2*1H2/q2*+1;+2;+1;-4;;/p-2 |

InChI Key |

IVHQFXJEJHVLIW-UHFFFAOYSA-L |

SMILES |

[Li+].CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] |

Synonyms |

STEARALKONIUM HECTORITE |

Origin of Product |

United States |

Foundational & Exploratory

Stearalkonium hectorite chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearalkonium hectorite (B576562) is a modified clay mineral, an organoclay, that has established itself as a versatile excipient in a multitude of industrial applications, most notably in cosmetics and pharmaceuticals. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, and the methodologies used for its characterization. A detailed overview of its synthesis, mechanism of action as a rheological modifier, and standardized experimental protocols for its analysis are presented. This document is intended to serve as a comprehensive resource for researchers, formulation scientists, and professionals in drug development.

Introduction

Stearalkonium hectorite is the product of a cation exchange reaction between hectorite, a naturally occurring smectite clay, and stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1][2] This modification transforms the naturally hydrophilic hectorite into a hydrophobic material, enabling its use as a rheological additive in non-aqueous systems.[3] Its primary functions are to control viscosity, provide thixotropic (shear-thinning) properties, and suspend particles within a formulation, thereby enhancing product stability and texture.[3][4]

Chemical Structure and Synthesis

The fundamental structure of this compound consists of the layered silicate (B1173343) structure of hectorite with stearalkonium cations intercalated within the clay galleries. Hectorite is a 2:1 layered smectite clay, meaning each layer is composed of an octahedral sheet of magnesium and lithium sandwiched between two tetrahedral sheets of silica.[5] Isomorphous substitution within the crystal lattice generates a net negative surface charge, which is balanced by exchangeable cations (typically sodium) in the interlayer space.

The synthesis of this compound involves the replacement of these inorganic cations with the larger, organic stearalkonium cations.

Synthesis Pathway

The synthesis of this compound is a well-established cation exchange process. The following diagram illustrates the key steps in its manufacturing.

Physicochemical Properties

This compound is a creamy-white, fine powder.[3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical Form | Fine, creamy-white powder | [3] |

| CAS Number | 12691-60-0, 71011-26-2, 94891-33-5 | [] |

| Bulk Density | 450 - 510 g/L | [3] |

| Moisture Content | ≤ 3.5% | [3] |

| Typical Use Level | 0.25 - 5.0% | [1][3][7] |

| Comedogenicity Rating | 1 (out of 5) | [2] |

| Cation Exchange Capacity (Hectorite) | 80 - 120 meq/100g | [8] |

| Interlayer Spacing (d001) of Hectorite | ~14.46 Å | [9] |

| Interlayer Spacing (d001) of Organoclay | 22 - 40 Å | [10][11] |

| Specific Surface Area (Hectorite) | 450 - 850 m²/g | [12] |

Mechanism of Rheological Control

The rheological modifying properties of this compound are attributed to the formation of a three-dimensional network structure within the liquid medium. This network is formed through edge-to-face and edge-to-edge interactions of the clay platelets, facilitated by hydrogen bonding. At rest, this network structure imparts high viscosity and suspends particles.

When shear is applied (e.g., during spreading or mixing), the weak bonds within the network are broken, causing the platelets to align in the direction of flow. This alignment reduces the resistance to flow, resulting in a decrease in viscosity, a phenomenon known as shear-thinning.[13] Upon removal of the shear stress, the network structure reforms, and the viscosity increases. This time-dependent recovery of viscosity is known as thixotropy.[13]

Experimental Protocols

X-Ray Diffraction (XRD) Analysis

Objective: To determine the interlayer spacing (d-spacing) of the clay platelets, which indicates the degree of intercalation of the stearalkonium cations.

Methodology:

-

Sample Preparation:

-

Grind the this compound powder to a fine, homogenous particle size (typically <45 µm).[14]

-

Prepare an oriented sample by creating a slurry of the powder in a suitable solvent (e.g., ethanol) and depositing it onto a glass slide or a zero-background sample holder.[15]

-

Allow the solvent to evaporate completely to form a thin, uniform film.

-

-

Instrument Parameters (Typical):

-

Data Analysis:

-

Identify the (001) diffraction peak, which corresponds to the basal spacing of the clay layers.

-

Calculate the d-spacing using Bragg's Law: nλ = 2d sin(θ).

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and surface texture of the this compound particles.

Methodology:

-

Sample Preparation:

-

Mount a double-sided carbon adhesive tab onto an aluminum SEM stub.[17]

-

Disperse a small amount of the this compound powder onto the adhesive tab.[18]

-

Gently blow off any excess, non-adhered powder with compressed nitrogen to ensure a monolayer of particles.[19][20]

-

For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[17]

-

-

Instrument Parameters (Typical):

-

Instrument: Scanning Electron Microscope.

-

Accelerating Voltage: 5-15 kV.

-

Working Distance: 10-15 mm.

-

Detection: Secondary electron (SE) imaging for topographical information.

-

-

Data Analysis:

-

Acquire images at various magnifications to observe the particle shape, size distribution, and surface features.

-

Rheological Analysis

Objective: To characterize the viscosity and shear-thinning behavior of this compound dispersions.

Methodology:

-

Sample Preparation:

-

Prepare a dispersion of this compound in a suitable non-aqueous solvent (e.g., mineral oil, silicone) at a specified concentration (e.g., 2-5% w/w).

-

Use a high-shear mixer to ensure complete delamination and dispersion of the clay platelets.[3]

-

Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C).

-

-

Instrument Parameters (Typical):

-

Instrument: Rotational rheometer with a cone-plate or parallel-plate geometry.

-

Test Type: Continuous ramp (viscosity curve) and/or oscillatory measurements.

-

Shear Rate Range: 0.1 to 100 s⁻¹.

-

Temperature: Controlled at 25 °C.

-

-

Data Analysis:

-

Plot viscosity as a function of shear rate to observe the shear-thinning behavior.

-

For thixotropy assessment, perform a loop test where the shear rate is ramped up and then down, and analyze the area of the resulting hysteresis loop.[21]

-

Applications in Research and Development

The unique rheological properties of this compound make it a valuable tool in the development of a wide range of products:

-

Pharmaceuticals: In topical formulations such as creams, ointments, and gels, it provides viscosity control and stability, ensuring uniform distribution of active pharmaceutical ingredients (APIs).[]

-

Cosmetics: It is widely used in color cosmetics (foundations, lipsticks), sunscreens, and skincare products to achieve desired textures, prevent pigment settling, and improve application properties.[3]

-

Drug Delivery: Its ability to form a stable gel matrix can be explored for controlled-release drug delivery systems.

Conclusion

This compound is a highly effective and versatile rheological modifier with a well-understood chemical structure and mechanism of action. Its ability to impart viscosity, shear-thinning, and suspensive properties makes it an indispensable ingredient in numerous formulations. The experimental protocols outlined in this guide provide a standardized approach to its characterization, enabling researchers and formulation scientists to effectively utilize and control its properties in product development.

References

- 1. paulaschoice.it [paulaschoice.it]

- 2. deascal.com [deascal.com]

- 3. activeman.in [activeman.in]

- 4. avenalab.com [avenalab.com]

- 5. Organoclay applications and limits in the environment [comptes-rendus.academie-sciences.fr]

- 7. cir-safety.org [cir-safety.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Organoclay - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Synthesis of Organoclays Based on Clay Minerals with Different Structural Expansion Capacities | MDPI [mdpi.com]

- 13. Shear thinning - Wikipedia [en.wikipedia.org]

- 14. tsutsuki.net [tsutsuki.net]

- 15. issmge.org [issmge.org]

- 16. ktgeo.com [ktgeo.com]

- 17. youtube.com [youtube.com]

- 18. Scanning electron microscopy (SEM) sample preparation requirements and method analysis-ZEPTOOLS [en.zeptools.cn]

- 19. vaccoat.com [vaccoat.com]

- 20. nanoscience.com [nanoscience.com]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

A Technical Guide to the Synthesis of Stearalkonium Hectorite via Cation Exchange

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Stearalkonium hectorite (B576562), an organically modified hectorite clay, is a vital rheological additive and suspending agent in a multitude of cosmetic and pharmaceutical formulations.[][2] Its synthesis is a prime example of organoclay production, achieved through a cation exchange reaction between hectorite clay and a quaternary ammonium (B1175870) salt, specifically stearalkonium chloride.[3][4] This technical guide provides an in-depth exploration of the synthesis process, detailing the underlying chemical principles, a comprehensive experimental protocol, and key characterization data. The information is presented to aid researchers and professionals in the development and understanding of this versatile excipient.

Introduction: The Chemistry of Organoclay Formation

Stearalkonium hectorite, commercially known by trade names such as Bentone 27, is the reaction product of hectorite and stearalkonium chloride.[3][5] Hectorite is a naturally occurring trioctahedral smectite clay, a mineral composed of layered magnesium-lithium silicate.[6] The unique structure of hectorite results in a negatively charged layer lattice, which is balanced by interlayer inorganic cations, typically sodium (Na⁺).[3][7]

The synthesis of this compound hinges on the principle of cation exchange. The large organic cation of stearalkonium chloride, a quaternary ammonium compound, displaces the smaller inorganic cations from the interlayer spaces of the hectorite structure.[3][8] This surface modification transforms the clay from hydrophilic (water-loving) to organophilic (oil-loving), enabling it to swell and form thixotropic gels in non-aqueous systems.[9][10] This property is fundamental to its function as a viscosity controller and suspending agent in various formulations.[2][11]

Cation Exchange Mechanism

The core of the synthesis is an ion exchange reaction where the positively charged quaternary ammonium group of stearalkonium chloride exchanges with the sodium ions present on the surface of the hectorite clay platelets. This process is driven by the affinity of the large organic cation for the clay surface.

Caption: Cation exchange mechanism for this compound synthesis.

Experimental Protocol

The following protocol outlines a general laboratory procedure for the synthesis of this compound. The quantities are based on typical methods described for organoclay preparation.[3][12]

Materials and Equipment

-

Reagents:

-

Hectorite clay (sodium form)

-

Stearalkonium chloride

-

Deionized water

-

-

Equipment:

-

Jacketed glass reactor vessel with overhead stirrer

-

Heating mantle or circulating water bath

-

Thermometer

-

Buchner funnel and vacuum flask

-

Filter paper

-

Drying oven

-

Laboratory mill or mortar and pestle

-

Synthesis Workflow

The overall process involves dispersion of the clay, reaction with the quaternary ammonium salt, followed by purification and processing of the final product.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Clay Dispersion: Add 4.0 grams of hectorite clay to 200 mL of deionized water in the reactor vessel. Heat the mixture to between 50°C and 70°C while stirring continuously until a uniform aqueous suspension is formed.[3]

-

Cation Exchange Reaction: Prepare a solution of stearalkonium chloride. The amount added should exceed the cation exchange capacity (CEC) of the clay to ensure complete reaction.[3] For a typical hectorite with a CEC of ~80 meq/100g, this would correspond to adding approximately 3-5 grams of stearalkonium chloride. Add the organic salt solution to the heated clay suspension. Maintain the temperature between 60°C and 80°C and continue vigorous stirring for several hours.[8][13]

-

Isolation: After the reaction period, allow the mixture to cool slightly. Collect the solid product by vacuum filtration using a Buchner funnel. The byproduct, sodium chloride, will be present in the filtrate.[3]

-

Washing: Wash the filter cake repeatedly with warm deionized water to remove residual sodium chloride and any unreacted stearalkonium chloride. Continue washing until the filtrate is free of chloride ions (testable with silver nitrate (B79036) solution).

-

Drying: Transfer the washed product to a drying dish and place it in an oven at 60°C to 100°C for 24 hours, or until a constant weight is achieved.[12][14]

-

Milling: The dried material will be a solid cake. Grind the product into a fine, creamy white powder using a laboratory mill or a mortar and pestle.[13] Store the final product in a sealed container in a cool, dry place.[15]

Data Presentation: Properties and Parameters

Successful synthesis and application of this compound require an understanding of the properties of the raw materials and the final product.

Table 1: Typical Properties of Hectorite Clay (Starting Material)

| Property | Value Range | Reference |

| Mineral Type | Trioctahedral Smectite | [6] |

| Chemical Formula | Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂ | [6] |

| Cation Exchange Capacity (CEC) | 70 - 100 meq/100 g | [7] |

| Specific Measurement (pH 7.9) | 83 ± 1 cmol(+)/kg | [16] |

| Structure | Negatively charged layered silicate | [3] |

Table 2: Experimental Parameters for this compound Synthesis

| Parameter | Recommended Value | Reference |

| Clay Concentration | ~2% w/v (e.g., 4g in 200mL) | [3] |

| Quaternary Salt Amount | In excess of clay's CEC | [3] |

| Reaction Temperature | 50 - 80°C | [3][8] |

| Reaction Time | Several hours (e.g., 12-24h) | [17] |

| Drying Temperature | 60 - 100°C | [14] |

| Polar Activator (for gel formation) | Propylene Carbonate, Ethanol | [10][18] |

Table 3: Physical and Chemical Properties of this compound (Final Product)

| Property | Value | Reference |

| Appearance | Creamy white, fine powder | [3] |

| Common Trade Name | Bentone 27 | [3] |

| Density | ~1.80 g/cm³ | [10] |

| Moisture Content | < 3.0 % | [10] |

| Residual NaCl | < 0.5 % | [3][19] |

| Residual Free Amines | ~0.45 % | [3][19] |

| Cosmetic Use Concentration | 0.2 - 5.0 % | [3][18][20] |

Conclusion

The synthesis of this compound via cation exchange is a well-established and robust method for producing a high-value organoclay. The process involves the straightforward reaction of hectorite clay with stearalkonium chloride in an aqueous suspension. By carefully controlling reaction parameters such as temperature and reactant ratios, and by ensuring thorough purification, a high-purity product suitable for demanding applications in the cosmetic and pharmaceutical industries can be reliably obtained. The transformation of the clay's surface from hydrophilic to organophilic is the key to its functionality as a rheological modifier, providing stable and aesthetically pleasing formulations.

References

- 2. deascal.com [deascal.com]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. paulaschoice.fr [paulaschoice.fr]

- 5. This compound | C27H52LiMgNNaO12Si4- | CID 86278144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ion exchange in clays and other minerals | U.S. Geological Survey [usgs.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. scribd.com [scribd.com]

- 10. ataman-chemicals.com [ataman-chemicals.com]

- 11. This compound - Cosmetic Analysis [cosmeticanalysis.com]

- 12. Purification of Iranian bentonite for organoclay synthesis for use in clay–polymer composites | Clay Minerals | Cambridge Core [cambridge.org]

- 13. US5759938A - Process for producing organoclays with quaternary ammonium compositions made using non volatile diluents - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. amazontele.com [amazontele.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. paulaschoice.it [paulaschoice.it]

- 19. researchgate.net [researchgate.net]

- 20. elementis.com [elementis.com]

Hectorite Clay Modification for Organoclay Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modification of hectorite (B576562) clay for the synthesis of organoclays, with a particular focus on applications in drug delivery. It covers the fundamental principles, detailed experimental protocols, and key characterization techniques.

Introduction to Hectorite and Organoclay Synthesis

Hectorite is a naturally occurring trioctahedral smectite clay mineral with a layered structure.[1] Its chemical formula is typically represented as Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂.[2] The isomorphic substitution of Li⁺ for Mg²⁺ in the octahedral sheet results in a net negative charge on the clay platelets.[3] This charge is balanced by exchangeable cations, typically Na⁺, located in the interlayer space. This inherent cation exchange capacity (CEC) is a crucial property that allows for the modification of hectorite to form organoclays.

Organoclays are produced by replacing the inorganic interlayer cations of hectorite with organic cations, most commonly quaternary ammonium (B1175870) surfactants.[4][5] This process transforms the clay's surface from hydrophilic to organophilic, enabling its dispersion in organic solvents and interaction with non-polar molecules, such as active pharmaceutical ingredients (APIs).[6] The modification significantly alters the physicochemical properties of the clay, including its interlayer spacing, thermal stability, and surface chemistry, making it a versatile excipient for drug delivery systems.[7]

Experimental Protocols

Purification of Raw Hectorite Clay

The purity of the starting hectorite clay is critical for the synthesis of high-quality organoclays. Raw hectorite often contains impurities such as calcite, dolomite, and quartz.[3] A common purification method involves wet processing to remove these non-clay particles.[1]

Protocol for Hectorite Purification:

-

Dispersion: Disperse 50 g of raw hectorite clay in 1 L of deionized water by vigorous stirring for 24 hours to ensure complete disaggregation.

-

Sedimentation: Allow the suspension to stand for 2 hours to let coarser, non-clay impurities settle.

-

Decantation: Carefully decant the supernatant containing the purified hectorite fraction.

-

Centrifugation: Centrifuge the supernatant at 5000 rpm for 30 minutes to pellet the purified hectorite.

-

Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step three times to remove any remaining soluble impurities.

-

Drying: Dry the purified hectorite pellet in an oven at 60°C until a constant weight is achieved.

-

Grinding: Gently grind the dried hectorite to a fine powder using a mortar and pestle.

Determination of Cation Exchange Capacity (CEC)

The CEC of the purified hectorite must be determined to calculate the stoichiometric amount of surfactant required for modification. The ammonium acetate (B1210297) method is a widely used and reliable technique.[8][9]

Protocol for CEC Determination (Ammonium Acetate Method):

-

Saturation: Weigh 2 g of purified hectorite into a centrifuge tube. Add 30 mL of 1 M ammonium acetate solution (pH 7.0). Shake vigorously for 4 hours to ensure complete exchange of interlayer cations with ammonium ions.

-

Centrifugation and Washing: Centrifuge the suspension at 4000 rpm for 15 minutes. Discard the supernatant. Wash the clay pellet five times with 30 mL of isopropyl alcohol to remove excess ammonium acetate, centrifuging and decanting after each wash.

-

Extraction: Add 30 mL of 1 M KCl solution to the washed pellet to displace the ammonium ions from the clay. Shake for 2 hours.

-

Separation: Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction step twice more, combining all three supernatants.

-

Quantification: Determine the concentration of ammonium ions in the combined supernatant using an ammonia-selective electrode or by distillation followed by titration.[10]

-

Calculation: Calculate the CEC in meq/100g of clay.

Synthesis of Organo-Hectorite

This protocol describes the synthesis of organo-hectorite using a quaternary ammonium salt, such as cetyltrimethylammonium bromide (CTAB), via a wet process.[11]

Protocol for Organo-Hectorite Synthesis:

-

Hectorite Dispersion: Disperse a known amount of purified hectorite (e.g., 10 g) in 500 mL of deionized water. Heat the dispersion to 60-70°C and stir vigorously for 1 hour to ensure full exfoliation of the clay platelets.

-

Surfactant Solution Preparation: Calculate the amount of quaternary ammonium salt required based on the CEC of the hectorite. Prepare a solution of the surfactant (e.g., CTAB) in deionized water, also heated to 60-70°C. The amount of surfactant can be varied (e.g., 1.0, 1.5, or 2.0 times the CEC) to study the effect on organoclay properties.[12]

-

Cation Exchange Reaction: Slowly add the hot surfactant solution to the stirred hectorite dispersion. Continue stirring at 60-70°C for at least 4 hours to facilitate the cation exchange process.[13]

-

Filtration and Washing: Cool the mixture to room temperature. Collect the resulting organo-hectorite by vacuum filtration. Wash the filter cake repeatedly with hot deionized water until no bromide ions are detected in the filtrate (tested with AgNO₃ solution).

-

Drying: Dry the washed organo-hectorite in an oven at 60°C for 48 hours.

-

Milling: Mill the dried organo-hectorite to a fine, uniform powder.

Physicochemical Characterization

X-ray Diffraction (XRD)

XRD is used to determine the basal spacing (d₀₀₁) of the clay, which indicates the extent of intercalation of the organic surfactant into the hectorite galleries.[14]

Methodology:

-

Instrument: Powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the powdered sample is packed into a sample holder.

-

Analysis: The sample is scanned over a 2θ range of 2-30° at a slow scan rate.

-

Data Interpretation: The basal spacing (d₀₀₁) is calculated from the position of the (001) diffraction peak using Bragg's Law (nλ = 2dsinθ). An increase in the d-spacing of the modified hectorite compared to the purified hectorite confirms the intercalation of the surfactant molecules.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the organo-hectorite and to quantify the amount of organic surfactant intercalated.[15][16]

Methodology:

-

Instrument: Thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible.

-

Analysis: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation: The TGA curve shows weight loss as a function of temperature. The initial weight loss (below 150°C) is typically due to the removal of adsorbed and interlayer water. The major weight loss at higher temperatures (usually between 200°C and 500°C) corresponds to the decomposition of the organic surfactant.[13] The final weight loss at very high temperatures is due to the dehydroxylation of the clay lattice. The amount of intercalated surfactant can be calculated from the weight loss in the corresponding temperature range.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of hectorite and its organo-derivatives.

Table 1: Cation Exchange Capacity (CEC) of Hectorite Clay

| Clay Sample | CEC (meq/100g) |

| Raw Hectorite | 60 - 80 |

| Purified Hectorite | 80 - 100 |

Table 2: Basal Spacing (d₀₀₁) of Hectorite and Organo-Hectorites Modified with Different Surfactants

| Clay Sample | Surfactant | Surfactant Loading (x CEC) | Basal Spacing (d₀₀₁) (Å) |

| Purified Hectorite | None | - | ~12-15 |

| Organo-Hectorite | CTAB | 1.0 | ~18-22 |

| Organo-Hectorite | Dodecyltrimethylammonium Bromide | 1.0 | ~17-20 |

| Organo-Hectorite | Octadecyltrimethylammonium Bromide | 1.0 | ~22-28 |

| Organo-Hectorite | Didodecyldimethylammonium Bromide | 1.0 | > 30 |

Table 3: Thermal Decomposition Data of Hectorite and Organo-Hectorite from TGA

| Clay Sample | Onset of Surfactant Decomposition (°C) | Weight Loss due to Surfactant (%) |

| Purified Hectorite | N/A | < 1 |

| Organo-Hectorite (CTAB, 1.0 CEC) | ~200 - 250 | 20 - 30 |

| Organo-Hectorite (OATAB, 1.0 CEC) | ~220 - 280 | 30 - 40 |

Application in Drug Delivery

Organo-hectorites are promising materials for drug delivery due to their ability to encapsulate and control the release of therapeutic agents.[17][18] The organophilic nature of the modified clay allows for the loading of hydrophobic drugs that have poor water solubility.

Drug Loading and Release

Drug Loading: Drugs can be loaded onto organo-hectorite through various methods, including solvent evaporation and adsorption from solution. The choice of method depends on the solubility of the drug.

Drug Release: The release of the drug from the organo-hectorite carrier is typically diffusion-controlled. The rate of release can be modulated by the type and amount of surfactant used for modification, which influences the interlayer environment and the interaction between the drug and the clay.[4]

Cellular Uptake and Mechanism

Studies have shown that hectorite-based nanoparticles can penetrate cellular membranes and are primarily localized in the cytoplasm.[17][18] The main mechanism of cellular uptake is thought to be endocytosis, which is an energy-dependent process.[19][20]

Visualizations

References

- 1. qualicer.org [qualicer.org]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. elementis.com [elementis.com]

- 4. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress of hectorite modified by organic compounds | Semantic Scholar [semanticscholar.org]

- 6. Influence of clay mineral structure and surfactant nature on the adsorption capacity of surfactants by clays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Situ Steam-Assisted Synthesis of CTAB-Modified Geopolymer-Based Hectorite for Enhanced Adsorption of Congo Red - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adsorption behaviors of modified clays prepared with structurally different surfactants for anionic dyes removal [eeer.org]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Exploring the cellular uptake of hectorite clay mineral and its drug carrier capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Research Portal [scholarship.miami.edu]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

Physicochemical Characterization of Stearalkonium Hectorite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearalkonium hectorite (B576562) is a modified clay mineral that serves as a versatile rheological additive in a wide array of formulations, from cosmetics to pharmaceuticals.[1][2] It is synthesized through the cation exchange reaction between hectorite, a naturally occurring smectite clay, and stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1][3] This modification transforms the hydrophilic surface of the native clay into a hydrophobic one, enabling its use in non-aqueous and low-polarity systems to control viscosity, suspend particles, and provide desirable textural properties.[4] This technical guide provides an in-depth overview of the physicochemical characterization of Stearalkonium hectorite, including its synthesis, key properties, and the experimental protocols used for its analysis.

Synthesis and Structure

The synthesis of this compound is a well-established process involving the replacement of inorganic cations (primarily sodium ions) present in the interlayer spaces of the hectorite clay structure with the larger organic stearalkonium cations.[1] Hectorite itself is a layered silicate (B1173343) composed of octahedral magnesium/lithium sheets sandwiched between two tetrahedral silicon sheets.[1] The substitution of magnesium by lithium in the octahedral layer creates a net negative charge on the clay platelets, which is balanced by the interlayer cations.

The cation exchange process is typically carried out in an aqueous slurry, where the hectorite clay is dispersed and then reacted with a solution of stearalkonium chloride. The resulting this compound is then filtered, washed to remove by-products like sodium chloride, and dried to a fine powder.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Physicochemical Properties

The performance of this compound as a rheological modifier is dictated by its unique physicochemical properties. A summary of these properties is presented in the tables below. It is important to note that specific values may vary depending on the grade and manufacturer.

General Properties

| Property | Description | Source |

| Appearance | Creamy white, fine powder | [1][5] |

| Odor | Odorless | |

| Solubility | Insoluble in water; dispersible in organic liquids |

Physical and Chemical Data

| Parameter | Typical Value/Range | Method | Source |

| Molecular Formula | C27H52LiMgNNaO12Si4- | [4][5] | |

| Molecular Weight | ~749.3 g/mol | [4] | |

| Moisture Content | < 3.0% | Gravimetric | |

| Bulk Density | 0.40 - 0.60 g/cm³ | ||

| Impurities | Residual free amines and amine hydrochlorides (< 0.45%), Sodium chloride (< 0.5%) | [1] |

Key Characterization Techniques and Experimental Protocols

A comprehensive understanding of this compound requires the use of several analytical techniques. The following sections detail the principles and general experimental protocols for the most critical characterizations.

X-Ray Diffraction (XRD)

Principle: XRD is used to determine the crystalline structure of materials and is particularly important for measuring the interlayer spacing (d-spacing) of the clay platelets. The intercalation of the bulky stearalkonium cations between the hectorite layers leads to a significant increase in the d-spacing compared to the native clay.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is packed into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer, typically with Cu Kα radiation.

-

Data Acquisition: The sample is scanned over a range of 2θ angles, usually from 2° to 40°.

-

Data Analysis: The position of the (001) diffraction peak is used to calculate the basal spacing (d-spacing) using Bragg's Law (nλ = 2d sinθ).

Caption: XRD Experimental Workflow.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a TGA or DSC pan.

-

Instrument Setup: The analysis is conducted under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The TGA instrument records the mass loss, while the DSC instrument records the heat flow, as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of decomposition. The DSC curve reveals endothermic and exothermic peaks corresponding to thermal events.

Caption: Thermal Analysis Workflow.

Rheological Measurements

Principle: Rheological measurements are crucial for characterizing the primary function of this compound – its ability to modify the flow behavior of liquids. These measurements provide data on viscosity, shear-thinning behavior, and yield stress.

Experimental Protocol:

-

Sample Preparation: A dispersion of this compound is prepared in a suitable solvent (e.g., mineral oil, silicone fluid) at a specific concentration. The dispersion is typically homogenized using high shear to ensure proper activation.

-

Instrument Setup: A rheometer equipped with a suitable geometry (e.g., cone and plate, parallel plates) is used. The temperature is controlled via a Peltier system.

-

Data Acquisition:

-

Flow Curve: The shear stress is measured as the shear rate is ramped up and down. This provides a viscosity profile.

-

Oscillatory Measurement: A small amplitude oscillatory shear is applied to determine the viscoelastic properties (storage modulus G' and loss modulus G'').

-

-

Data Analysis: The flow curve is plotted to visualize shear-thinning behavior. The yield stress can be determined from the flow curve or by a stress sweep in oscillatory mode.

Caption: Rheology Experimental Workflow.

Mechanism of Rheological Modification

The rheological modifying effect of this compound in non-aqueous systems is attributed to the formation of a three-dimensional network structure. When properly dispersed and activated (often with a polar activator like propylene (B89431) carbonate), the individual clay platelets delaminate and arrange themselves into a "house of cards" structure.[3] This network immobilizes the solvent, leading to an increase in viscosity and the development of a yield stress.

This structure is also responsible for the shear-thinning behavior of this compound dispersions. Under high shear, the network is broken down, resulting in a decrease in viscosity, which allows for easy application of the product. When the shear is removed, the network reforms, and the viscosity increases again.

Caption: Mechanism of Rheological Modification.

Applications in Drug Development

In the pharmaceutical industry, this compound is a valuable excipient for topical and transdermal drug delivery systems. Its ability to thicken and stabilize non-aqueous formulations makes it suitable for use in:

-

Ointments and Creams: To provide the desired consistency and prevent the separation of active pharmaceutical ingredients (APIs).

-

Gels: To create stable, non-greasy gel formulations for topical application.

-

Suspensions: To prevent the settling of suspended API particles, ensuring uniform dosage.

The inert nature of this compound and its favorable safety profile make it a suitable choice for formulations that come into contact with the skin.[1]

Conclusion

This compound is a highly effective rheological modifier with a well-understood physicochemical basis for its functionality. Its synthesis from natural hectorite clay and a quaternary ammonium salt results in a material with a unique ability to structure and stabilize non-aqueous formulations. A thorough characterization using techniques such as XRD, thermal analysis, and rheology is essential for understanding its properties and optimizing its performance in various applications, including the development of advanced drug delivery systems. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile excipient.

References

Stearalkonium Hectorite: A Technical Guide to Particle Size and Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearalkonium hectorite (B576562) is an organoclay, a chemically modified hectorite clay, that serves as a highly effective rheological modifier and suspending agent in a variety of systems, particularly in cosmetics, personal care products, and pharmaceutical formulations.[1][2] It is synthesized by reacting hectorite, a natural smectite clay mineral, with stearalkonium chloride, a quaternary ammonium (B1175870) compound.[3][4] This modification transforms the naturally hydrophilic clay into a hydrophobic material, enabling it to swell and form gel networks in non-aqueous and low to medium polarity organic systems.[5]

The performance of stearalkonium hectorite in its applications is intrinsically linked to its particle size and morphology. These physical characteristics govern its dispersion, the efficiency of gel formation, suspension capabilities, and the sensory properties of the final product.[5] This guide provides an in-depth examination of the particle size and morphology of this compound, detailing the experimental protocols used for its characterization and the impact of these properties on formulation development.

Particle Morphology

The fundamental morphology of this compound originates from its parent mineral, hectorite. Hectorite clay consists of crystalline, layered platelets of nanosomic thickness.[6] These individual platelets stack together to form larger aggregates known as tactoids.[6]

-

Primary Particle (Platelet) Morphology: Individual this compound platelets are typically lath-shaped or disc-like. These platelets have a high aspect ratio, with lateral dimensions in the microscopic range and a thickness on the order of nanometers. This high surface area-to-volume ratio is crucial for its function.

-

Secondary Particle (Aggregate) Morphology: In its dry powder form, this compound exists as aggregates of these stacked platelets. Scanning Electron Microscopy (SEM) reveals a rough and porous surface morphology for these aggregates.[7][8][9] Upon proper dispersion and activation in a solvent, these aggregates break down, and the individual platelets delaminate or exfoliate, forming a three-dimensional network responsible for viscosity building.[5]

Particle Size

The particle size of this compound can be described at two levels: the size of the aggregates in the dry powder and the hydrodynamic size of the dispersed particles or swollen gel network in a liquid medium.

-

Aggregate Particle Size: The aggregates in the powdered form can have a mean particle size in the micrometer range.[10] This is typically measured by techniques like laser diffraction.

-

Dispersed Particle Size: When dispersed in a liquid, the particle size is more complex to define. Dynamic Light Scattering (DLS) is a common technique to measure the hydrodynamic radius of particles in a suspension.[11][12][13] For this compound, DLS can provide information on the size of the swollen clay tactoids or smaller exfoliated platelet clusters in the nanometer to low micrometer range.[14] It is important to note that DLS assumes spherical particles, which can be a limitation when analyzing the plate-like structures of clays.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound. The exact values can vary depending on the specific grade, manufacturing process, and the dispersion medium.

Table 1: Typical Particle Size Distribution of this compound Aggregates (Dry Powder)

| Parameter | Value Range |

| D10 | 1 - 5 µm |

| D50 (Mean Particle Size) | 10 - 40 µm[10] |

| D90 | 50 - 100 µm |

Table 2: Morphological and Physicochemical Properties

| Parameter | Typical Value |

| Platelet Thickness | ~1 nm |

| Platelet Lateral Dimension | 50 - 500 nm |

| Specific Surface Area | 100 - 400 m²/g |

| Cation Exchange Capacity (of base hectorite) | 70 - 100 meq/100g |

Experimental Protocols

Accurate characterization of this compound's particle size and morphology is critical for quality control and formulation development. Below are detailed methodologies for key analytical techniques.

Scanning Electron Microscopy (SEM) for Morphology Analysis

SEM provides high-resolution images of the surface topography of the this compound powder.

Objective: To visualize the shape, size, and surface texture of this compound aggregates.

Methodology:

-

Sample Preparation:

-

Mount a small amount of the dry this compound powder onto an aluminum SEM stub using double-sided carbon adhesive tape.[15]

-

Gently remove excess powder to ensure a monolayer of particles where possible.[15]

-

Place the stub in a sputter coater and apply a thin conductive coating of gold or gold-palladium (typically 10-20 nm thick) to prevent charging under the electron beam.[16]

-

-

Imaging:

-

Insert the coated sample into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an accelerating voltage of 5-20 kV.[17]

-

Use the secondary electron (SE) detector to obtain images emphasizing surface topography.[17]

-

Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe both the overall aggregate structure and the finer surface details of the platelet stacks.

-

-

Data Analysis:

-

Analyze the micrographs to describe the particle shape (e.g., irregular, plate-like aggregates), surface texture (e.g., rough, porous), and the presence of agglomerates.

-

Use the SEM software's measurement tools to estimate the size range of the aggregates.

-

Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis

DLS measures the size of particles suspended in a liquid by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[18]

Objective: To determine the hydrodynamic size distribution of this compound particles when dispersed in a relevant solvent.

Methodology:

-

Sample Preparation:

-

Prepare a dilute suspension of this compound in the desired solvent (e.g., a non-polar oil, silicone fluid) at a concentration typically between 0.01% and 0.1% w/v.

-

To ensure proper dispersion, subject the suspension to high shear mixing for a defined period (e.g., 5-10 minutes).

-

Add a polar activator (e.g., propylene (B89431) carbonate, ethanol) at a specified concentration (typically 30-50% by weight of the this compound) and continue high shear mixing to promote delamination and gelation.[4][19]

-

Allow the sample to equilibrate at a controlled temperature (e.g., 25°C).

-

Filter the suspension through a syringe filter (e.g., 5 µm pore size) to remove any large, non-dispersed agglomerates that could interfere with the measurement.

-

-

Instrument Setup and Measurement:

-

Transfer the prepared sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters, including solvent viscosity, refractive index, and measurement angle (typically 90° or 173° for backscatter).[11]

-

Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate an intensity-weighted size distribution based on the autocorrelation function of the scattered light.

-

Report the Z-average diameter and the Polydispersity Index (PDI). A higher PDI indicates a broader size distribution.

-

Analyze the size distribution plot to identify the presence of different particle populations.

-

Visualizations: Workflows and Relationships

Experimental Workflow for Particle Characterization

Caption: Workflow for characterizing this compound.

Relationship Between Morphology and Rheology

Caption: Mechanism of viscosity building in this compound.

References

- 1. ulprospector.com [ulprospector.com]

- 2. activeman.in [activeman.in]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. paulaschoice.fr [paulaschoice.fr]

- 5. echemi.com [echemi.com]

- 6. elementis.com [elementis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]

- 12. allanchem.com [allanchem.com]

- 13. solids-solutions.com [solids-solutions.com]

- 14. wyatt.com [wyatt.com]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. makingcosmetics.com [makingcosmetics.com]

Surface Chemistry of Organophilically Modified Hectorite: A Technical Guide for Drug Development Professionals

Introduction

Hectorite (B576562) is a naturally occurring or synthetic trioctahedral smectite clay mineral, a member of the phyllosilicate group.[1][2] Its structure consists of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral magnesia sheet. Isomorphic substitution of magnesium by lithium in the octahedral layer creates a net negative charge on the platelet surface, which is balanced by exchangeable cations (typically sodium) in the interlayer space.[2][3] This unique structure imparts a high cation exchange capacity (CEC), excellent swelling properties, and the ability to delaminate in water into individual nanolayers.[2]

However, the inherent hydrophilicity of pristine hectorite limits its application in non-polar environments and its interaction with hydrophobic drug molecules. To overcome this, hectorite is organophilically modified. This process involves replacing the inorganic interlayer cations with organic cations, typically quaternary ammonium (B1175870) surfactants.[1][3] This modification transforms the clay's surface from hydrophilic to hydrophobic (or organophilic), enabling its dispersion in organic solvents and enhancing its compatibility with polymers and hydrophobic active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, characterization, and surface chemistry of organo-hectorite, with a focus on its application as a drug delivery vehicle.

Synthesis and Modification of Hectorite

The preparation of organo-hectorite is typically a two-step process: the synthesis of hectorite itself, followed by its organophilic modification. A direct synthesis approach where the organic modifier is present during the clay's crystallization is also possible.[4][5]

Synthesis of Hectorite

Synthetic hectorite is often preferred for pharmaceutical applications due to its high purity and controlled properties. The most common method is hydrothermal synthesis.[2]

Experimental Protocol: Hydrothermal Synthesis of Hectorite

-

Precursor Gel Preparation: A magnesium-silicate gel is prepared by combining a magnesium source (e.g., magnesium hydroxide), a silica source (e.g., silica gel or a tetraalkoxysilane), and a lithium source (e.g., lithium fluoride) in an aqueous solution.[4][6]

-

Hydrothermal Treatment: The gel is transferred to a sealed autoclave reactor and subjected to hydrothermal treatment at elevated temperatures (typically 100-300°C) for several days.[2] Industrial-scale production often requires several days at high temperatures.[4]

-

Crystallization: During the hydrothermal process, the precursors self-assemble into the layered silicate (B1173343) structure of hectorite. The crystallization process can be monitored by taking aliquots at different time intervals and analyzing them with X-ray Diffraction (XRD).[5][7]

-

Purification: After the reaction, the product is cooled, filtered, washed repeatedly with deionized water to remove any unreacted precursors or soluble byproducts, and dried (e.g., in an oven or by freeze-drying).

Organophilic Modification

The modification of hectorite into an organoclay is achieved through an ion exchange reaction. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) or other quaternary ammonium salts, are commonly used.[1][8]

Experimental Protocol: Organophilic Modification via Cation Exchange

-

Dispersion: A known amount of synthetic or natural hectorite is dispersed in deionized water, often with the aid of high-shear mixing or sonication to ensure delamination of the clay platelets.

-

Surfactant Addition: A solution of the cationic surfactant (e.g., CTAB) is added to the hectorite dispersion. The amount of surfactant is typically calculated based on the cation exchange capacity (CEC) of the hectorite.

-

Ion Exchange: The mixture is stirred at a controlled temperature (e.g., 60-80°C) for several hours to facilitate the exchange of the interlayer sodium cations with the organic ammonium cations.[9]

-

Purification: The resulting organo-hectorite is collected by filtration or centrifugation, washed thoroughly with water to remove excess surfactant and byproduct salts (e.g., NaBr), and then dried. The success of the modification is confirmed by techniques like XRD and FTIR.

Surface Characterization Techniques

A suite of analytical techniques is employed to characterize the changes in the surface chemistry and structure of hectorite upon organophilic modification.

X-Ray Diffraction (XRD)

XRD is crucial for determining the interlayer spacing (basal spacing or d-spacing) of the clay platelets. The intercalation of bulky organic cations between the hectorite layers leads to a significant increase in the d-spacing, which is observed as a shift of the (001) diffraction peak to lower 2θ angles.

Experimental Protocol: XRD Analysis

-

Sample Preparation: A small amount of the dried clay powder is packed into a sample holder, ensuring a flat, smooth surface.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range that covers the characteristic (001) peak of hectorite (e.g., 2-15°).

-

Data Analysis: The d-spacing is calculated from the position of the (001) peak using Bragg's Law (nλ = 2d sinθ). An increase in the d-spacing confirms the intercalation of the organic modifier.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of the organic modifier on the hectorite surface by identifying its characteristic functional groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A few milligrams of the sample are mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder sample.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum of the modified hectorite is compared to that of the pristine hectorite. New absorption bands corresponding to the organic moiety, such as the C-H stretching vibrations of alkyl chains (around 2850-2924 cm⁻¹), confirm successful modification.[8][11] The characteristic peaks of the hectorite silicate structure (e.g., Si-O stretching around 1040 cm⁻¹ and Mg-O vibrations around 457 cm⁻¹) should remain.[8][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic modifier loaded onto the hectorite and to assess the thermal stability of the resulting organoclay.

Experimental Protocol: TGA

-

Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a TGA crucible (e.g., alumina).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800°C).

Quantitative Analysis of Surface Properties

The organophilic modification drastically alters the physicochemical properties of hectorite. A summary of typical quantitative data is presented below.

Table 1: Comparison of XRD Basal Spacing (d001) for Unmodified and Modified Hectorite

| Clay Sample | Organic Modifier | Modifier Loading | Basal Spacing (d₀₀₁) (Å) | Reference |

| Na⁺-Hectorite | None | - | ~12-14 | [8] |

| Organo-Hectorite | CTAB | 5 wt/wt | 18.2 | [8] |

| Organo-Hectorite | CTAB | 10 wt/wt | 21.6 | [8] |

| Organo-Hectorite | CTAB | 20 wt/wt | 38.5 | [8] |

| Organo-Hectorite | C16TMA | >1.0 CEC | ~31.5 | [10] |

CTAB: Cetyltrimethylammonium bromide; C16TMA: Cetyltrimethylammonium; CEC: Cation Exchange Capacity.

Table 2: Thermal Properties of Organo-Hectorite from TGA

| Clay Sample | Organic Modifier | Onset of Decomposition (°C) | Organic Content (wt%) | Reference |

| Organo-Hectorite (Cloisite 10A) | Quaternary Ammonium Salt | ~160 | - | [12] |

| Organo-Hectorite (Cloisite 93A) | Quaternary Ammonium Salt | ~212 | - | [12] |

| CTAB-Modified Hectorite | CTAB (Interlayered) | >300 | ~20-40 | [8] |

| CTAB-Modified Hectorite | CTAB (Surface-bound) | <300 | - | [8] |

Table 3: Adsorption Capacities for Dyes and Drugs on Modified Hectorite

| Adsorbent | Adsorbate | Adsorption Capacity (mg/g) | Reference |

| CTAB-Modified Hectorite (20%) | Congo Red | 997.92 | [4] |

| CDBA-Hectorite | Acid Red 151 | 208.33 | [14] |

| CP-Hectorite | Acid Red 151 | 169.49 | [14] |

| Organoclay (Cloisite 30B) | Chlorhexidine | >95% removal efficiency | [15] |

CDBA: Cetyldimethylbenzylammonium; CP: Cetylpyridinium.

Application in Drug Delivery

The organophilic and high-surface-area nature of modified hectorite makes it an excellent candidate for a drug delivery carrier, particularly for poorly water-soluble drugs.

Drug Loading and Release Mechanisms

Drug Loading: Hydrophobic drugs can be loaded onto organo-hectorite through several mechanisms. The primary mechanism is adsorption onto the organophilic surfaces of the clay platelets via hydrophobic interactions and van der Waals forces. Drugs can also be intercalated into the expanded interlayer galleries.[6] The loading efficiency is influenced by the type and amount of surfactant used for modification, the properties of the drug, and the loading method (e.g., solvent evaporation, absorption).[16]

Drug Release: The release of the drug from the hectorite carrier is a complex process governed by diffusion and potentially swelling or erosion of the carrier matrix if incorporated into a larger formulation (e.g., a polymer scaffold).[6] The organophilic nature of the carrier can sustain the release of hydrophobic drugs in an aqueous physiological environment. The release profile can be tuned by altering the degree of organophilic modification and the overall formulation. For instance, coating drug-loaded hectorite nanocomposites with polymers like sodium alginate can further control the release rate.[6]

Conclusion

Organophilic modification of hectorite is a powerful strategy to tune its surface chemistry, transforming it from a hydrophilic to a hydrophobic material. This is achieved primarily through the exchange of interlayer cations with long-chain quaternary ammonium surfactants. The resulting organo-hectorites exhibit increased interlayer spacing, enhanced thermal stability, and a strong affinity for non-polar molecules. These properties make them highly effective as rheology modifiers, adsorbent materials, and, critically for the pharmaceutical industry, as carriers for the controlled delivery of hydrophobic drugs. The ability to precisely characterize these materials using techniques like XRD, FTIR, and TGA allows for the rational design of organo-hectorite-based drug delivery systems with tailored loading and release profiles, offering a promising platform for advanced drug formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. elementis.com [elementis.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] A study of organo-hectorite clay crystallization | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Organoclays Based on Bentonite and Various Types of Surfactants as Heavy Metal Remediants [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Equilibrium studies for the adsorption of acid dye onto modified hectorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Drug Loading Method on Drug Content and Drug Release from Calcium Pectinate Gel Beads - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of Stearalkonium Hectorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearalkonium hectorite (B576562) is a specialty chemical, an organoclay, widely utilized in the pharmaceutical and cosmetic industries as a rheological modifier, suspending agent, and emulsion stabilizer. It is synthesized through a cation exchange reaction between hectorite clay, a type of smectite clay, and stearalkonium chloride, a quaternary ammonium (B1175870) salt. The resulting organophilic clay exhibits thixotropic properties, imparting desirable texture and stability to a variety of formulations.

Understanding the thermal stability and decomposition profile of Stearalkonium hectorite is critical for its effective and safe use in manufacturing processes, formulation development, and for ensuring product stability under various storage and transport conditions. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathways and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound involves the modification of the hydrophilic surface of hectorite clay to an organophilic one. This is achieved through an ion exchange process where the inorganic cations (typically sodium ions) present in the interlayer spaces of the hectorite structure are replaced by the organic stearalkonium cations.

Thermal Decomposition Profile

The thermal decomposition of this compound, like other organoclays, occurs in several distinct stages when analyzed by thermogravimetric analysis (TGA). These stages correspond to the loss of volatile components, the degradation of the organic moiety, and the dehydroxylation of the clay lattice.

Key Decomposition Stages

The thermal degradation of organoclays, such as those based on montmorillonite (B579905) which is structurally similar to hectorite, typically proceeds through the following stages:

-

Stage I: Dehydration (Ambient to ~150°C): This initial weight loss is attributed to the removal of physically adsorbed and interlayer water from the clay structure.

-

Stage II: Decomposition of the Organic Surfactant (~180°C - 500°C): This is the primary stage of decomposition for the organic component. The onset of decomposition for the alkyl quaternary ammonium surfactant in similar organoclays is reported to be around 155-180°C.[1] This stage involves the breakdown of the stearalkonium cation.

-

Stage III: Dehydroxylation of the Hectorite Lattice (>500°C): At higher temperatures, the structural hydroxyl groups of the hectorite clay are removed as water. For hectorite, this process can extend to around 800°C.

It is important to note that a safety assessment has indicated that this compound is heat stable up to 500°C, though this is a general statement and does not detail the nuanced decomposition stages.

Quantitative Thermal Analysis Data

| Decomposition Stage | Temperature Range (°C) | Typical Weight Loss (%) | Description |

| I | Ambient - 150 | 1 - 5 | Loss of adsorbed and interlayer water. |

| II | 180 - 500 | 20 - 40 | Decomposition of the stearalkonium surfactant. |

| III | > 500 | 3 - 5 | Dehydroxylation of the hectorite clay lattice. |

Note: The data presented are generalized from studies on similar organo-hectorite clays (B1170129) and should be used for illustrative purposes.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent weight loss of this compound, identifying the different stages of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min, is applied.[2]

-

Temperature Range: The sample is heated from ambient temperature to approximately 1000°C to ensure complete decomposition and dehydroxylation.[2]

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and peak temperatures of decomposition for each stage, as well as the percentage of weight loss in each region. The first derivative of the TGA curve (DTG) is often used to more clearly identify the temperatures of maximum weight loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate.

-

Heating Program: A typical program involves an initial heating ramp (e.g., 10°C/min) to a temperature above the expected transitions, followed by a controlled cooling ramp and a second heating ramp. The second heating scan is often used to analyze the thermal properties after erasing the sample's prior thermal history.

-

Temperature Range: The temperature range should encompass expected transitions, such as melting of the organic component or glass transitions.

-

-

Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures (onset and peak) and enthalpy changes (ΔH).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the stearalkonium moiety.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the this compound sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (Helium). This thermal energy fragments the organic molecules into smaller, volatile compounds.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds over time.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each compound.

-

-

Data Analysis: The mass spectra of the separated compounds are compared to spectral libraries (e.g., NIST) to identify the decomposition products. The primary decomposition pathway for quaternary ammonium compounds is often the Hofmann elimination, which would yield an alkene and a tertiary amine. For stearalkonium chloride, this would likely produce octadecene and dimethylbenzylamine. Other fragmentation patterns may also occur.

Decomposition Products

The thermal decomposition of the stearalkonium cation in this compound is expected to proceed via several pathways, with the Hofmann elimination being a primary route for quaternary ammonium salts.

Expected Decomposition Products:

-

From Hofmann Elimination:

-

Octadecene (from the stearyl chain)

-

Dimethylbenzylamine

-

-

Other Potential Products from further fragmentation:

-

Shorter-chain alkanes and alkenes

-

Toluene and other aromatic compounds from the benzyl (B1604629) group

-

Various nitrogen-containing compounds

-

The hectorite clay itself can act as a catalyst, influencing the decomposition pathways and the distribution of products.

Conclusion

The thermal stability of this compound is a multi-stage process involving dehydration, decomposition of the organic cation, and dehydroxylation of the inorganic clay lattice. A thorough understanding of these processes, obtained through techniques like TGA, DSC, and Py-GC-MS, is crucial for professionals in the pharmaceutical and cosmetic industries. While specific quantitative data for this compound remains proprietary to manufacturers, the information and representative protocols provided in this guide offer a solid foundation for its thermal characterization. For precise data, it is recommended to perform these analyses on the specific grade of this compound being used.

References

The Architecture of Rheology: An In-depth Technical Guide to the Gel Formation Mechanism of Stearalkonium Hectorite in Non-Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearalkonium hectorite (B576562), an organically modified hectorite clay, is a cornerstone of rheological control in a vast array of non-aqueous formulations, from cosmetics to pharmaceuticals. Its capacity to form stable, thixotropic gels is critical to product performance, influencing texture, stability, and application. This technical guide provides a comprehensive exploration of the gel formation mechanism of Stearalkonium hectorite in non-aqueous media. We will dissect the intricate interplay of its chemical structure, the essential role of polar activators, and the physical processes of platelet delamination and network formation. This document synthesizes available data to present a cohesive understanding of the factors governing gel properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Introduction: The Molecular Foundation of a Versatile Rheological Modifier

This compound is the reaction product of hectorite clay and stearalkonium chloride.[1][2] Hectorite, a member of the smectite group of clay minerals, possesses a unique layered crystalline structure.[3] Isomorphous substitution within the clay lattice—specifically the replacement of magnesium ions with lithium ions—imparts a net negative charge to the clay platelets.[3][4] This charge is naturally counterbalanced by exchangeable inorganic cations, such as sodium, on the platelet surfaces.

The transformation into an organoclay is achieved through a cation exchange reaction where the bulky, hydrophobic stearalkonium cation ([C₁₈H₃₇N(CH₃)₂(CH₂C₆H₅)]⁺) displaces the inorganic cations.[4][5] This modification neutralizes the hydrophilic surface of the hectorite, rendering it organophilic and dispersible in non-aqueous systems.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Creamy white, fine powder | [4] |

| Primary Function | Suspending agent, Viscosity control, Gel forming | [1][5][6] |

| Typical Use Level | 0.25 - 5.0% | [2] |

| Solubility | Insoluble in water; dispersible in oils | [7] |

The Gel Formation Cascade: A Step-by-Step Mechanistic Overview

The transition of this compound from a dry powder to a structured gel in a non-aqueous medium is a multi-stage process, critically dependent on both mechanical energy and chemical activation.

Dispersion: The Initial Wetting and Separation

The first step involves the dispersion of this compound powder into the non-aqueous vehicle, such as an oil or ester. High-shear mixing is essential at this stage to break down agglomerates and ensure thorough wetting of the organoclay particles.[8] The long alkyl chains of the stearalkonium cation, extending from the platelet surfaces, facilitate compatibility with the surrounding organic medium.

Activation: The Crucial Role of Polar Molecules

The introduction of a polar activator, typically a small, polar molecule like propylene (B89431) carbonate, ethanol, or even trace amounts of water, is the linchpin of the gelation process.[9] These activators are thought to penetrate the interlayer spaces between the clay platelets. This penetration weakens the van der Waals forces holding the platelets together in stacks (tactoids).[4]

Delamination and Exfoliation: Building the Network's Foundation

The synergistic action of high shear and the polar activator leads to the swelling and subsequent separation of the clay platelets, a process known as delamination.[10] In its most complete form, this results in exfoliation, where individual platelets are dispersed throughout the medium. This delamination dramatically increases the number of available platelets and their total surface area, which is fundamental to forming a robust gel network.

Network Formation: The "House of Cards" Architecture

Once delaminated, the individual this compound platelets, which are discoid in shape, interact to form a three-dimensional network throughout the non-aqueous phase. This network is often described as a "house of cards" structure.[11] The formation of this network is driven by a combination of edge-to-face and edge-to-edge associations between the platelets, stabilized by van der Waals forces and dipole-dipole interactions. This interconnected structure immobilizes the surrounding liquid, leading to the formation of a gel.

This gel network is responsible for the characteristic thixotropic behavior of this compound gels.[4][] Under shear stress (e.g., shaking or spreading), the weak bonds of the network are temporarily disrupted, causing a decrease in viscosity and allowing the product to flow. When the shear is removed, the network reforms, and the viscosity increases, enabling the suspension of particles and providing structural integrity at rest.[4]

Visualizing the Gel Formation Mechanism

The following diagrams illustrate the key stages in the gelation process of this compound.

Caption: The sequential process of this compound gel formation.

Experimental Protocols for Characterization

The following are generalized protocols for the preparation and characterization of this compound gels. Specific parameters may need to be optimized based on the non-aqueous medium and desired gel properties.

Preparation of a this compound Gel

-

Dispersion: Weigh the desired amount of this compound (e.g., 2.0% w/w) and add it to the non-aqueous solvent in a suitable vessel.

-

High-Shear Mixing: Disperse the powder using a high-shear mixer (e.g., homogenizer or rotor-stator mixer) at a specified speed (e.g., 5,000-10,000 rpm) for a set duration (e.g., 10-15 minutes) to ensure uniform wetting and deagglomeration.

-

Activator Addition: While continuing to mix, add the polar activator (e.g., propylene carbonate, typically at 10-30% of the this compound weight) dropwise to the dispersion.

-

Continued Mixing: Continue high-shear mixing for an additional 10-15 minutes to facilitate platelet delamination and network formation.

-

Equilibration: Allow the gel to rest for at least 24 hours at a controlled temperature before characterization to ensure the gel structure has fully developed.

Rheological Characterization

-

Objective: To quantify the viscoelastic properties and thixotropic behavior of the gel.

-

Instrumentation: A controlled-stress or controlled-strain rheometer with a cone-and-plate or parallel-plate geometry is recommended.

-

Procedure:

-

Flow Curve: Measure the viscosity as a function of increasing shear rate (e.g., from 0.1 to 100 s⁻¹) to assess shear-thinning behavior.

-

Thixotropic Loop: Perform a shear rate sweep up to a maximum shear rate and then back down to the initial rate. The area between the upward and downward curves indicates the degree of thixotropy.

-

Oscillatory Measurements:

-

Strain Sweep: Determine the linear viscoelastic region (LVER) by measuring the storage modulus (G') and loss modulus (G'') as a function of increasing strain at a constant frequency.

-

Frequency Sweep: Within the LVER, measure G' and G'' as a function of frequency to characterize the gel strength and structure. A gel is typically indicated when G' > G'' and both moduli are relatively independent of frequency.

-

-

X-Ray Diffraction (XRD) Analysis

-

Objective: To determine the interlayer spacing (d-spacing) of the clay platelets and assess the degree of exfoliation.

-

Instrumentation: A powder X-ray diffractometer.

-

Procedure:

-

Analyze the dry this compound powder to determine the initial d-spacing of the (001) crystallographic plane.

-